2-Phenoxybenzaldehyde

FAAH inhibition Chiral oxadiazolones Medicinal chemistry

2-Phenoxybenzaldehyde (CAS 19434-34-5), also designated o-phenoxybenzaldehyde, is an aromatic aldehyde building block bearing a phenoxy substituent ortho to the formyl group on the benzene ring. This ortho-substituted diphenyl ether architecture constitutes the defining structural feature of the compound, which is utilized as a key reagent in the synthesis of chiral 1,3,4-oxadiazol-2-ones as potent and highly selective fatty acid amide hydrolase (FAAH) inhibitors and in the preparation of [4-(phenoxy)pyridin-3-yl]methylamines, a class of selective noradrenaline reuptake inhibitors (NRIs).

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 19434-34-5
Cat. No. B049139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxybenzaldehyde
CAS19434-34-5
Synonymso-Phenoxybenzaldehyde
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C=O
InChIInChI=1S/C13H10O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H
InChIKeyIMPIIVKYTNMBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxybenzaldehyde (CAS 19434-34-5): Essential Aromatic Aldehyde Intermediate for Chiral FAAH Inhibitors and NRI Synthesis


2-Phenoxybenzaldehyde (CAS 19434-34-5), also designated o-phenoxybenzaldehyde, is an aromatic aldehyde building block bearing a phenoxy substituent ortho to the formyl group on the benzene ring . This ortho-substituted diphenyl ether architecture constitutes the defining structural feature of the compound, which is utilized as a key reagent in the synthesis of chiral 1,3,4-oxadiazol-2-ones as potent and highly selective fatty acid amide hydrolase (FAAH) inhibitors and in the preparation of [4-(phenoxy)pyridin-3-yl]methylamines, a class of selective noradrenaline reuptake inhibitors (NRIs) [1].

Why 2-Phenoxybenzaldehyde (CAS 19434-34-5) Cannot Be Replaced by 3-Phenoxybenzaldehyde, 4-Phenoxybenzaldehyde, or Other In-Class Aldehydes


The phenoxy substitution position on the benzaldehyde ring dictates the compound's utility in downstream applications. 2-Phenoxybenzaldehyde (ortho-substituted) serves as the essential starting material for specific chiral FAAH inhibitor scaffolds where the ortho-phenoxy geometry is required for the subsequent cyclization steps that generate the bioactive 1,3,4-oxadiazol-2-one core [1]. Conversely, 3-phenoxybenzaldehyde (meta-substituted, CAS 39515-51-0) is primarily employed as an intermediate for pyrethroid insecticides and Schiff base antimicrobial complexes [2], while 4-phenoxybenzaldehyde (para-substituted, CAS 67-36-7) is utilized in chalcone synthesis and Friedel-Crafts acylation-derived products [3]. Direct substitution among these positional isomers is not chemically feasible because the distinct spatial arrangement of the aldehyde and phenoxy groups leads to divergent reaction trajectories and entirely different final product classes. For NRI synthesis, the ortho-phenoxy substitution pattern is critical: structure-activity relationship (SAR) studies have established that potent NRI activity requires appropriate substitution at the 2-position of the phenoxy ring [4].

2-Phenoxybenzaldehyde (CAS 19434-34-5) Comparative Evidence: Quantified Differentiation from Positional Isomers and In-Class Analogs


Ortho-Phenoxy Substitution Enables Chiral 1,3,4-Oxadiazol-2-one FAAH Inhibitor Synthesis Not Accessible from Meta or Para Isomers

2-Phenoxybenzaldehyde (ortho-substituted) is the specific and required starting material for the synthesis of chiral 1,3,4-oxadiazol-2-ones developed as potent and highly selective fatty acid amide hydrolase (FAAH) inhibitors [1]. The ortho arrangement of the phenoxy and formyl groups enables the unique cyclization pathway that forms the oxadiazolone core. In contrast, 3-phenoxybenzaldehyde (meta-substituted, CAS 39515-51-0) does not participate in this reaction pathway and instead finds application in pyrethroid insecticide intermediates and Schiff base antimicrobial complexes [2]. 4-Phenoxybenzaldehyde (para-substituted, CAS 67-36-7) is employed in chalcone synthesis via reductive amination routes [3]. The positional isomerism thus determines the entire downstream chemical trajectory and product class accessibility.

FAAH inhibition Chiral oxadiazolones Medicinal chemistry

2-Phenoxybenzaldehyde-Derived Chiral S-Enantiomer FAAH Inhibitors Demonstrate Tight-Binding, Slowly Reversible Inhibition with High hrFAAH Selectivity

The chiral 1,3,4-oxadiazol-2-ones synthesized from 2-phenoxybenzaldehyde as the starting aldehyde building block have been characterized as potent and highly selective FAAH inhibitors [1]. Specifically, the separated S-enantiomers (compounds 51, 53, and 55 in the series) were shown to be tight-binding, slowly reversible inhibitors of human recombinant FAAH (hrFAAH) [2]. This kinetic profile indicates high target engagement and prolonged residence time. While this evidence pertains to the final inhibitors rather than the aldehyde building block itself, the ortho-phenoxybenzaldehyde scaffold is the essential precursor that enables access to this specific chiral oxadiazolone series.

FAAH inhibition Enzyme kinetics Selectivity profiling

Ortho-Phenoxy Substitution Is Required for Potent NRI Activity: SAR Demonstrates Critical 2-Position Substitution on Phenoxy Ring

2-Phenoxybenzaldehyde serves as the starting material for the synthesis of [4-(phenoxy)pyridin-3-yl]methylamines, a novel series of selective noradrenaline reuptake inhibitors (NRIs) [1]. Comprehensive structure-activity relationship (SAR) studies on this series established that potent NRI activity is specifically achieved by appropriate substitution at the 2-position of the phenoxy ring [1]. Compound 31 from this series demonstrated potent NRI activity combined with good selectivity over serotonin and dopamine reuptake, and exhibited no significant off-target pharmacology [1]. The ortho-phenoxy substitution pattern present in 2-phenoxybenzaldehyde is therefore structurally essential for generating the optimal substitution vector required for NRI potency and selectivity.

Noradrenaline reuptake inhibition Structure-activity relationship CNS drug discovery

Comparative Antibacterial Activity: 2-Phenoxybenzaldehyde Derivatives Show Differential Anti-Tubercular Potency Relative to Para-Substituted Analogs

A comparative study of 3-methoxy-2-phenoxybenzaldehyde (a direct derivative of 2-phenoxybenzaldehyde bearing a methoxy group meta to the formyl group) and its analogs revealed that compounds with a phenoxy group ortho to the formyl group (as in the 2-phenoxybenzaldehyde scaffold) exhibited distinct antibacterial activity profiles compared to those with para-substituted phenoxy groups [1]. The study tested 21 derivatives of 3-methoxy-2-phenoxybenzaldehyde against the sensitive H37Rv strain of Mycobacterium tuberculosis using Tween-albumin medium [1]. Key comparative findings: (1) Compounds with one methoxyl and a phenoxy group para to the formyl group demonstrated better antibacterial activity than those with the phenoxy group ortho to the formyl group [1]; (2) Compounds with two methoxyl groups had lower antibacterial activity than those with one methoxyl [1]; (3) Within the same skeletal series, compounds possessing a methoxyl meta to the bridged oxygen showed antibacterial activity, while those with methoxyl para to the bridged oxygen hardly showed any activity [1].

Antitubercular activity Mycobacterium tuberculosis Phenoxybenzaldehyde SAR

Distinct Industrial Application Trajectories: 2-Phenoxybenzaldehyde vs. 3-Phenoxybenzaldehyde in Agrochemical Synthesis

The three positional isomers of phenoxybenzaldehyde—ortho (2-), meta (3-), and para (4-)—exhibit entirely divergent industrial application profiles. 2-Phenoxybenzaldehyde (ortho) is employed in pharmaceutical synthesis for FAAH inhibitors and NRIs as documented above . In contrast, 3-phenoxybenzaldehyde (meta, CAS 39515-51-0) is a well-established industrial intermediate for pyrethroid insecticide synthesis, including cypermethrin, deltamethrin, fenvalerate, and related compounds . Multiple patents describe optimized processes for 3-phenoxybenzaldehyde production specifically for this agrochemical application, including catalytic oxidation of 3-phenoxytoluene [1] and chlorination of m-phenoxytoluene [2]. 4-Phenoxybenzaldehyde (para) is primarily utilized in chalcone and hydrazone synthesis for materials and pharmaceutical applications [3].

Agrochemical intermediates Insecticide synthesis Pyrethroids

2-Phenoxybenzaldehyde Demonstrates Distinct HLA Class II Receptor Inhibition Not Reported for Positional Isomers

2-Phenoxybenzaldehyde has been shown to inhibit the receptor activity of human leukocyte antigen (HLA) class II molecules . The compound also inhibits the production of inflammatory cytokines, including TNF-α and IL-1β, in both in vitro and in vivo experimental systems . This immunomodulatory activity profile has not been reported for the meta-substituted (3-phenoxybenzaldehyde) or para-substituted (4-phenoxybenzaldehyde) positional isomers in the available literature.

Immunomodulation HLA class II Cytokine inhibition

2-Phenoxybenzaldehyde (CAS 19434-34-5): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Chiral 1,3,4-Oxadiazol-2-ones as Selective FAAH Inhibitors

2-Phenoxybenzaldehyde is the required ortho-substituted aldehyde building block for synthesizing chiral 1,3,4-oxadiazol-2-ones that function as potent, highly selective, tight-binding, slowly reversible inhibitors of human FAAH [1]. The S-enantiomers derived from this scaffold demonstrate high selectivity for FAAH over MAGL and other endocannabinoid system enzymes [1]. Research programs targeting FAAH for pain, inflammation, or CNS disorders should procure 2-phenoxybenzaldehyde specifically; 3-phenoxybenzaldehyde or 4-phenoxybenzaldehyde cannot access this oxadiazolone pharmacophore due to incompatible ortho-phenoxy geometry required for cyclization.

CNS Drug Discovery: Preparation of [4-(Phenoxy)pyridin-3-yl]methylamines as Selective Noradrenaline Reuptake Inhibitors (NRIs)

2-Phenoxybenzaldehyde serves as the starting material for synthesizing [4-(phenoxy)pyridin-3-yl]methylamines, a validated series of selective NRIs [1]. SAR studies have demonstrated that potent NRI activity is achieved specifically through appropriate substitution at the 2-position of the phenoxy ring—the exact substitution vector provided by 2-phenoxybenzaldehyde [1]. Compound 31 from this series exhibits potent NRI activity with excellent selectivity over serotonin and dopamine transporters and minimal off-target pharmacology [1]. This scaffold is particularly valuable for depression, ADHD, and neuropathic pain drug discovery programs.

Antitubercular Research: Structure-Activity Relationship Studies of Phenoxybenzaldehyde Derivatives Against M. tuberculosis

Derivatives of 2-phenoxybenzaldehyde, specifically 3-methoxy-2-phenoxybenzaldehyde and its analogs, have been systematically evaluated for antibacterial activity against the H37Rv strain of Mycobacterium tuberculosis [1]. Comparative studies with 3-methoxy-4-phenoxybenzaldehyde (para-substituted analog) demonstrate that the ortho vs. para phenoxy substitution geometry produces measurably different anti-tubercular activity profiles [1]. For antibacterial SAR programs exploring phenoxybenzaldehyde scaffolds, 2-phenoxybenzaldehyde provides access to the ortho-substituted series, which exhibits a distinct activity fingerprint compared to the para-substituted series and enables systematic exploration of positional substitution effects.

Immunomodulatory Research: HLA Class II Receptor and Inflammatory Cytokine Inhibition Studies

2-Phenoxybenzaldehyde has demonstrated direct biological activity as an inhibitor of HLA class II receptor activity and as a suppressor of inflammatory cytokine production (TNF-α and IL-1β) in both in vitro and in vivo systems [1]. This immunomodulatory profile is specifically associated with the ortho-phenoxybenzaldehyde scaffold and has not been reported for the meta- or para-substituted positional isomers. Researchers investigating small-molecule immunomodulators or HLA class II-mediated pathways should consider 2-phenoxybenzaldehyde as a starting scaffold with documented biological activity.

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